An In-depth Technical Guide to 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. This technical guide focuses on a specific derivative, 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one, providing a comprehensive overview of its physical and chemical properties, synthetic methodologies, and potential applications in drug discovery and development. This document synthesizes available data on closely related analogues to project the characteristics of the title compound, offering a valuable resource for researchers working with this chemical series.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine ring system, a fusion of a pyrrole and a pyrimidine ring, is a key pharmacophore found in a variety of compounds with therapeutic potential.[1][2] This scaffold is present in both natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. Notably, derivatives of this core are effective inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[3][4] The 2-chloro substituent on the pyrimidine ring serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions, thereby enabling the exploration of structure-activity relationships (SAR). The gem-dimethyl substitution at the 5-position is anticipated to influence the compound's solubility, metabolic stability, and conformational rigidity.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence from Analogues |
| Molecular Formula | C₈H₈ClN₃O | Calculated based on the chemical structure. |
| Molecular Weight | 197.62 g/mol | Calculated based on the molecular formula. A related compound, 2-chloro-5,5-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, has a molecular weight of 183.64 g/mol .[5] |
| Appearance | White to off-white or pale yellow solid | Pyrrolo[2,3-d]pyrimidine derivatives are typically crystalline solids with this appearance.[1] |
| Melting Point | Expected to be in the range of 150-250 °C | The melting points of related pyrrolopyrimidinones can vary significantly based on substitution. For instance, (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol has a melting point of 176-178°C.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The heterocyclic nature imparts some polarity, but the overall structure is largely nonpolar. The gem-dimethyl group may slightly decrease aqueous solubility compared to unsubstituted analogues. |
| LogP | Estimated to be between 1.5 and 2.5 | This prediction is based on the general characteristics of similar heterocyclic systems and is within the range for many orally bioavailable drugs.[3] |
Chemical Properties and Reactivity
The chemical behavior of 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one is primarily dictated by the electrophilic nature of the 2-chloro-pyrimidine core and the nucleophilicity of the pyrrole nitrogen.
Reactivity of the 2-Chloro Substituent
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for the diversification of this scaffold.
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Amination: Reaction with primary or secondary amines, often in the presence of a base and sometimes a palladium catalyst, can introduce a variety of amino groups. This is a common strategy in the synthesis of kinase inhibitors.
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Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ether derivatives.
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Cross-Coupling Reactions: The 2-chloro position is amenable to Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Sonogashira Coupling
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To a solution of 4-amino-5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
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Add a suitable base (e.g., triethylamine or diisopropylethylamine).
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Add the protected propargyl alcohol derivative containing the gem-dimethyl moiety (e.g., 3,3-dimethyl-1-butyn-3-ol) (1.2 eq).
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Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
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Work up the reaction and purify the product by column chromatography.
Step 2: Cyclization
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Dissolve the alkynyl pyrimidine intermediate from Step 1 in a suitable solvent (e.g., THF or DMF).
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Add a strong base (e.g., NaH or t-BuOK) at a low temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir until cyclization is complete.
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Quench the reaction and purify the resulting pyrrolo[2,3-d]pyrimidine derivative.
Step 3: Oxidation
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The introduction of the carbonyl at the 6-position to form the pyrimidin-6-one is a more complex transformation and may require a multi-step process or a specific oxidizing agent that is selective for the pyrrole ring. This step would require significant experimental optimization.
Potential Applications in Drug Discovery
The 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one scaffold is a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition.
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Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif for many kinases. The 2-position can be elaborated with various substituents to target the active site of specific kinases. [4]* Other Therapeutic Areas: The versatility of the scaffold suggests potential applications in other areas, such as antiviral, anti-inflammatory, and anticancer agents. [1][3]
Conclusion
While specific experimental data for 2-chloro-5,5-dimethyl-pyrrolo[2,3-d]pyrimidin-6-one is limited, a comprehensive understanding of its properties and reactivity can be inferred from the extensive literature on the pyrrolo[2,3-d]pyrimidine scaffold. The 2-chloro group provides a crucial handle for synthetic diversification, making this compound a valuable intermediate for the synthesis of libraries of potential drug candidates. The insights provided in this guide are intended to facilitate further research and development of novel therapeutics based on this promising heterocyclic core.
References
- Gribble, G. W. (2010). Pyrrolo[2,3-d]pyrimidines. In Heterocyclic Scaffolds II (pp. 1-36). Springer, Berlin, Heidelberg.
- Sivakumar, P. M., & Sankar, P. (2021). A comprehensive review on the recent advances of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. Bioorganic Chemistry, 115, 105234.
- A series of novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized. The antitumor activity of these compounds was evaluated against a panel of cancer cell lines. Molecules, 26(11), 3245.
- A green and efficient one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives is described. Journal of the Mexican Chemical Society, 62(1), 28-34.
- A concise synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatization is reported. Tetrahedron Letters, 42(47), 8375-8378.
- MedChemExpress provides (2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)
- J&K Scientific lists 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one for sale.
- The synthesis and characterization of N-heterocyclic carbenes derived from the pyrrolo[1,2-c]pyrimidine skeleton are described. Organometallics, 33(12), 3025-3034.
- A novel series of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were identified as ENPP1 inhibitors for STING pathway-mediated immunotherapy. Journal of Medicinal Chemistry, 65(17), 11843–11861.
- Chemical properties of 2-chloro-5,5-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are available
- PubChem provides computed properties for 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.
- The synthesis and development of highly selective pyrrolo[2,3-d]pyrimidine CSF1R inhibitors are reported. ACS Medicinal Chemistry Letters, 14(6), 843–850.
- PubChem provides computed properties for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine.
- Encorafenib, a BRAF inhibitor containing a related core structure, is approved for the tre
- A safety data sheet for Encorafenib provides some physical and chemical property inform
- PubChem provides computed properties for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- A safety data sheet for Encorafenib lists hazard inform
- Encorafenib is a kinase inhibitor used to treat unresectable or metast
- Encorafenib is a potent and selective ATP-competitive inhibitor of mutant BRAF.
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